(2R)-2-(3,3-Dimethylcyclobutyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(3,3-Dimethylcyclobutyl)propanoic acid is a chemical compound that belongs to the class of cyclobutyl carboxylic acids. It is also known as Cyclobutylpropanoic acid or CBPA. This compound has gained significant attention in scientific research due to its potential applications in drug development and medicinal chemistry.
Mechanism Of Action
The exact mechanism of action of (2R)-2-(3,3-Dimethylcyclobutyl)propanoic acid is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. By inhibiting COX enzymes, (2R)-2-(3,3-Dimethylcyclobutyl)propanoic acid reduces inflammation, pain, and fever.
Biochemical And Physiological Effects
(2R)-2-(3,3-Dimethylcyclobutyl)propanoic acid has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It also reduces the expression of inducible nitric oxide synthase (iNOS), which is involved in the production of nitric oxide (NO) and inflammation. In addition, (2R)-2-(3,3-Dimethylcyclobutyl)propanoic acid has been found to decrease the expression of cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins.
Advantages And Limitations For Lab Experiments
One of the major advantages of using (2R)-2-(3,3-Dimethylcyclobutyl)propanoic acid in lab experiments is its potent anti-inflammatory and analgesic properties. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using (2R)-2-(3,3-Dimethylcyclobutyl)propanoic acid is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research involving (2R)-2-(3,3-Dimethylcyclobutyl)propanoic acid. One potential direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Another direction is to explore its potential as an analgesic agent for the treatment of chronic pain. Additionally, further research can be conducted to better understand its mechanism of action and to develop more efficient synthesis methods.
Synthesis Methods
The synthesis of (2R)-2-(3,3-Dimethylcyclobutyl)propanoic acid can be achieved by several methods. One of the most common methods is the reaction of 3,3-Dimethylcyclobutanone with ethyl chloroacetate in the presence of a base, followed by hydrolysis of the resulting ester. Another method involves the reaction of 3,3-Dimethylcyclobutanone with ethyl acetoacetate in the presence of a base, followed by hydrolysis of the resulting ester.
Scientific Research Applications
(2R)-2-(3,3-Dimethylcyclobutyl)propanoic acid has been extensively studied for its potential applications in drug development and medicinal chemistry. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been found to inhibit the production of prostaglandins, which are involved in the inflammatory response.
properties
IUPAC Name |
(2R)-2-(3,3-dimethylcyclobutyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-6(8(10)11)7-4-9(2,3)5-7/h6-7H,4-5H2,1-3H3,(H,10,11)/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWYHYUZDOEHOW-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC(C1)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CC(C1)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(3,3-Dimethylcyclobutyl)propanoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.